Cas no 1330583-70-4 (1-Bromo-3-chloro-2-fluoro-5-nitrobenzene)

1-Bromo-3-chloro-2-fluoro-5-nitrobenzene Chemical and Physical Properties
Names and Identifiers
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- 1-bromo-3-chloro-2-fluoro-5-nitrobenzene
- SY224791
- 3-bromo-5-chloro-4-fluoronitrobenzene
- CS-12790
- CS-0146379
- 1330583-70-4
- DTXSID701276225
- MFCD20040539
- AKOS026672727
- DB-201676
- AC1304
- 1-Bromo-3-chloro-2-fluoro-5-nitrobenzene
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- MDL: MFCD20040539
- Inchi: 1S/C6H2BrClFNO2/c7-4-1-3(10(11)12)2-5(8)6(4)9/h1-2H
- InChI Key: BRRBPBANQLIPKD-UHFFFAOYSA-N
- SMILES: BrC1=C(C(=CC(=C1)[N+](=O)[O-])Cl)F
Computed Properties
- Exact Mass: 252.89415g/mol
- Monoisotopic Mass: 252.89415g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 189
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 45.8
- XLogP3: 3.2
1-Bromo-3-chloro-2-fluoro-5-nitrobenzene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | B683138-1g |
1-Bromo-3-chloro-2-fluoro-5-nitrobenzene |
1330583-70-4 | 1g |
$ 821.00 | 2023-04-18 | ||
eNovation Chemicals LLC | D685141-1g |
1-Bromo-3-chloro-2-fluoro-5-nitrobenzene |
1330583-70-4 | 95% | 1g |
$275 | 2025-02-19 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSY440-100mg |
1-bromo-3-chloro-2-fluoro-5-nitrobenzene |
1330583-70-4 | 95% | 100mg |
¥396.0 | 2024-04-25 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSY440-250mg |
1-bromo-3-chloro-2-fluoro-5-nitrobenzene |
1330583-70-4 | 95% | 250mg |
¥798.0 | 2024-04-25 | |
abcr | AB527299-1g |
1-Bromo-3-chloro-2-fluoro-5-nitrobenzene; . |
1330583-70-4 | 1g |
€392.20 | 2024-04-19 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1217019-5g |
1-Bromo-3-chloro-2-fluoro-5-nitrobenzene |
1330583-70-4 | 97% | 5g |
¥7260.00 | 2024-08-09 | |
Crysdot LLC | CD12153450-1g |
1-Bromo-3-chloro-2-fluoro-5-nitrobenzene |
1330583-70-4 | 95+% | 1g |
$376 | 2024-07-23 | |
Aaron | AR00HTFI-5g |
1-Bromo-3-Chloro-2-Fluoro-5-Nitrobenzene |
1330583-70-4 | 97% | 5g |
$873.00 | 2025-03-05 | |
Aaron | AR00HTFI-250mg |
1-Bromo-3-Chloro-2-Fluoro-5-Nitrobenzene |
1330583-70-4 | 97% | 250mg |
$119.00 | 2025-03-05 | |
Alichem | A013023010-500mg |
1-Bromo-3-chloro-2-fluoro-5-nitrobenzene |
1330583-70-4 | 97% | 500mg |
790.55 USD | 2021-06-24 |
1-Bromo-3-chloro-2-fluoro-5-nitrobenzene Related Literature
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1. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
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3. Back matter
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Chuanliang Chen,Yao Xu,Shaohang Wu,Shasha Zhang,Zhichun Yang,Wenjun Zhang,Hongmei Zhu,Zhenzhong Xiong,Weitao Chen,Wei Chen J. Mater. Chem. A, 2018,6, 7903-7912
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5. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
Additional information on 1-Bromo-3-chloro-2-fluoro-5-nitrobenzene
1-Bromo-3-chloro-2-fluoro-5-nitrobenzene: A Comprehensive Overview
1-Bromo-3-chloro-2-fluoro-5-nitrobenzene, also known by its CAS number 1330583-70-4, is a highly substituted aromatic compound with a unique combination of halogen and nitro groups attached to the benzene ring. This compound has garnered significant attention in recent years due to its potential applications in various fields, including organic synthesis, materials science, and pharmacology. The presence of multiple electronegative substituents on the benzene ring imparts distinct electronic and steric properties, making it a valuable building block in modern chemical research.
The structure of 1-bromo-3-chloro-2-fluoro-5-nitrobenzene is characterized by the substitution of bromine, chlorine, fluorine, and nitro groups at specific positions on the benzene ring. The bromine atom is located at position 1, chlorine at position 3, fluorine at position 2, and the nitro group at position 5. This arrangement creates a highly electron-deficient aromatic system due to the strong electron-withdrawing effects of the nitro group and the halogens. Such electronic properties make this compound an excellent candidate for various electrophilic substitution reactions, including nucleophilic aromatic substitution under specific conditions.
Recent studies have highlighted the role of 1-bromo-3-chloro-2-fluoro-5-nitrobenzene in the synthesis of advanced materials. For instance, researchers have explored its use as a precursor for generating functionalized graphene derivatives. The ability of this compound to undergo controlled substitution reactions allows for the introduction of specific functional groups onto graphene surfaces, which is crucial for applications in electronics and energy storage devices. Additionally, its high reactivity has been leveraged in the development of novel catalysts for industrial chemical processes.
In the field of pharmacology, 1-bromo-3-chloro-2-fluoro-5-nitrobenzene has shown promise as an intermediate in drug discovery. Its unique electronic properties make it an ideal candidate for designing bioactive molecules with specific pharmacokinetic profiles. Recent research has focused on its potential as a lead compound for anti-cancer drug development, where its ability to modulate key cellular pathways has been extensively studied.
The synthesis of 1-bromo-3-chloro-2-fluoro-5-nitrobenzene typically involves multi-step processes that require precise control over reaction conditions to ensure high yields and purity. Common methods include sequential electrophilic substitution reactions starting from bromobenzene or chlorobenzene derivatives. The introduction of fluorine and nitro groups is often achieved through nucleophilic aromatic substitution or diazotization followed by Sandmeyer-type reactions. These methods have been optimized in recent years to minimize waste and improve efficiency, aligning with green chemistry principles.
In terms of physical properties, 1-bromo-3-chloro-2-fluoro-5-nitrobenzene is a crystalline solid with a melting point around 180°C. Its solubility in common organic solvents such as dichloromethane and acetonitrile makes it suitable for various solution-phase reactions. The compound exhibits strong UV absorption due to the conjugation within the aromatic ring and the electron-withdrawing effects of its substituents.
The safety profile of 1-bromo-3-chloro-2-fluoro-5-nitrobenzene has been thoroughly evaluated in recent studies. While it is not classified as a hazardous material under standard conditions, proper handling precautions are recommended due to its potential toxicity when exposed to biological systems. Occupational exposure limits have been established based on its chemical properties and toxicity data.
In conclusion, 1-bromo-3-chloro-2-fluoro-5-nitrobenzene, CAS number 1330583704, stands out as a versatile compound with diverse applications across multiple disciplines. Its unique chemical properties continue to drive innovative research efforts, positioning it as a key player in contemporary chemical science.
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